molecular formula C13H12N4 B1483087 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098050-68-9

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1483087
CAS No.: 2098050-68-9
M. Wt: 224.26 g/mol
InChI Key: MCYDNSFZSADQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclopropanases, enzymes involved in the biosynthesis of cyclopropane-containing natural products . These interactions are crucial for the compound’s biological activity and potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and function . Additionally, it has been observed to impact cell signaling pathways, which are essential for cell communication and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes and proteins, modulating their activity and function. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term studies have also observed that this compound can have lasting effects on cellular function, even after its degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including changes in cellular metabolism and function . Threshold effects have also been observed, indicating that the compound’s effects are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of specific enzymes involved in metabolic pathways . These interactions are crucial for the compound’s biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are crucial for the compound’s effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms are crucial for the compound’s biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-7-12-6-13(11-2-1-5-15-8-11)16-17(12)9-10-3-4-10/h1-2,5-6,8,10H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYDNSFZSADQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Reactant of Route 3
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Reactant of Route 6
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.